1-(4-{3-[4-(4-Fluorophenyl)piperazin-1-yl]-2-hydroxypropoxy}phenyl)ethanone, also known as 1-(4-{3-[4-(2-fluorophenyl)piperazin-1-yl]-2-hydroxypropoxy}phenyl)ethanone hydrochloride, is a complex organic compound with significant research applications. Its molecular formula is and it has a molecular weight of approximately 408.9 g/mol. The compound is characterized by a high purity level, typically around 95%, making it suitable for various scientific studies and applications.
The compound can be sourced from chemical suppliers such as BenchChem and PubChem, which provide detailed information regarding its structure, properties, and potential applications. It is important to note that the specific storage conditions for this compound are not well-documented, thus proper handling according to supplier guidelines is advised .
The synthesis of 1-(4-{3-[4-(4-Fluorophenyl)piperazin-1-yl]-2-hydroxypropoxy}phenyl)ethanone typically involves multi-step organic reactions.
The molecular structure of 1-(4-{3-[4-(4-Fluorophenyl)piperazin-1-yl]-2-hydroxypropoxy}phenyl)ethanone can be represented using various notations:
InChI=1S/C21H25FN2O3.ClH/c1-16(25)17-6-8-19(9-7-17)27-15-18(26)14-23-10-12-24(13-11-23)21-5-3-2-4-20(21)22;/h2-9,18,26H,10-15H2,1H3;1H
CC(=O)C1=CC=C(C=C1)OCC(CN2CCN(CC2)C3=CC=CC=C3F)O.Cl
The compound's complexity rating is noted as 462, indicating a relatively intricate molecular architecture that may contribute to its biological activity .
The compound can undergo various chemical reactions typical for piperazine derivatives:
Understanding these reactions is crucial for developing synthetic pathways and predicting the compound's behavior in biological systems .
The mechanism of action for 1-(4-{3-[4-(4-Fluorophenyl)piperazin-1-yl]-2-hydroxypropoxy}phenyl)ethanone may involve interaction with neurotransmitter systems, particularly those associated with serotonin and dopamine pathways.
Research indicates that compounds with similar structures often exhibit activity as serotonin receptor antagonists or modulators, which could provide insights into their therapeutic potentials in treating psychiatric disorders .
The physical properties include:
Key chemical properties include:
Relevant data suggest that careful handling is necessary due to potential reactivity with strong acids or bases .
This compound has been explored for various scientific applications:
CAS No.: 101-87-1
CAS No.: 1502-47-2
CAS No.: 92396-88-8
CAS No.: 13966-05-7
CAS No.:
CAS No.: